N-(Benzyloxycarbonyl)-L-alanine benzylamide is a compound classified as an N-protected amino acid, specifically designed for applications in organic synthesis and peptide chemistry. The benzyloxycarbonyl (Cbz) group acts as a protecting group for the amino functionality, which is essential in multi-step synthetic processes to prevent undesired reactions. This compound is particularly significant in the synthesis of peptides and proteins, serving as a versatile building block in various
N-(Benzyloxycarbonyl)-L-alanine benzylamide, also known as Z-Ala-OBn, is a protected dipeptide derivative. It is synthesized by coupling N-benzyloxycarbonyl-L-alanine (Z-Ala) with benzylamine under specific reaction conditions. Z-Ala-OBn serves as a valuable building block in the synthesis of more complex peptides and polypeptides due to the presence of two protecting groups:
Several research articles describe the use of Z-Ala-OBn as a starting material for the synthesis of various peptides with diverse biological activities, including:
The combination of Z-protecting group and benzyl amide in Z-Ala-OBn enables the application of various peptide assembly strategies. These strategies involve controlled deprotection and coupling steps to build the desired peptide sequence. Some common strategies utilizing Z-Ala-OBn include:
While the primary application of Z-Ala-OBn lies in peptide synthesis, ongoing research explores its potential in other areas:
Common reagents used in these reactions include:
The major products from these reactions typically include the deprotected amine, which can be further utilized in peptide synthesis and other organic transformations .
While specific biological activity data for N-(Benzyloxycarbonyl)-L-alanine benzylamide is limited, compounds of this class are often used in biological studies to investigate enzyme mechanisms and protein interactions. The protected amino acid structure allows for selective modifications that can influence biological activity, making it a valuable tool in biochemical research .
The synthesis of N-(Benzyloxycarbonyl)-L-alanine benzylamide generally involves two main steps:
In industrial settings, these synthetic routes may be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity while minimizing waste .
N-(Benzyloxycarbonyl)-L-alanine benzylamide is distinguished by its specific structure that balances stability and reactivity. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are critical for successful outcomes . Its ability to participate in various
The benzyloxycarbonyl (Cbz) group emerged in the early 20th century as a solution to the challenges of amino group protection during peptide bond formation. Initially developed by Max Bergmann and Leonidas Zervas in 1932, the Cbz group provided unprecedented stability against nucleophilic attack while permitting cleavage via catalytic hydrogenation. This breakthrough addressed the limitations of earlier acyl-type protectors, which often underwent undesired side reactions during prolonged syntheses.
N-(Benzyloxycarbonyl)-L-alanine derivatives entered mainstream use by the 1950s, as researchers recognized their utility in preventing racemization during carbodiimide-mediated couplings. The benzylamide variant gained prominence for its ability to protect carboxyl groups without introducing steric hindrance, a common issue with bulkier tert-butyl esters.
Modern iterations of Cbz-protected compounds like N-(Benzyloxycarbonyl)-L-alanine benzylamide benefit from optimized synthetic protocols. The compound’s synthesis typically involves:
Recent innovations include microwave-assisted coupling, which reduces reaction times from hours to minutes while maintaining yields above 85%. Analytical advancements such as HPLC-MS now enable real-time monitoring of protection/deprotection sequences, ensuring high fidelity in multistep syntheses.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃ | |
| Molecular Weight | 312.37 g/mol | |
| CAS Registry Number | 2489-19-2 | |
| Purity (HPLC) | ≥96% | |
| Storage Conditions | Sealed, ambient temperature |
Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), remain foundational for activating carboxylic acids toward nucleophilic attack by amines in amide bond formation. The mechanism involves initial deprotonation of the carboxylic acid by the carbodiimide, generating an O-acylisourea intermediate that reacts with the amine to form the amide bond while releasing a urea derivative as a byproduct [3] [9]. For N-(benzyloxycarbonyl)-L-alanine benzylamide synthesis, this approach ensures efficient coupling between N-carbobenzyloxy-L-alanine and benzylamine.
Critical parameters include stoichiometric ratios (1.2–1.5 equivalents of carbodiimide relative to the carboxylic acid), reaction temperature (0–25°C), and the use of additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and minimize side reactions [3] [9]. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to solubilize intermediates and stabilize reactive species [4].
Table 1: Comparative Analysis of Carbodiimide Reagents in Amide Bond Formation
| Parameter | DCC | EDC |
|---|---|---|
| Byproduct | Dicyclohexylurea | Urea derivative |
| Solubility | Limited in polar solvents | High in DMF/DCM |
| Typical Yield | 75–90% | 70–85% |
| Additive Requirement | HOBt essential | Optional |
Benzyl esters serve as transient protecting groups for carboxylic acids during multi-step syntheses. Protection is typically achieved using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), yielding stable esters resistant to nucleophilic attack [5]. For N-(benzyloxycarbonyl)-L-alanine, benzyl esterification precedes amide coupling to prevent undesired side reactions at the carboxylic acid moiety.
Deprotection strategies hinge on catalytic hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas (H₂) or transfer hydrogenation with donors like 1,4-cyclohexadiene [7]. Recent advances demonstrate that sodium borohydride (NaBH₄) in methanol with catalytic Pd/C enables rapid cleavage of benzyl esters (≤30 minutes) while preserving adjacent benzyl ethers and N-Cbz groups [6]. This selectivity arises from steric and electronic differences between ester and ether functionalities, allowing precise control over deprotection sequences [7].
Table 2: Benzyl Ester Deprotection Methods
| Method | Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | 1 atm H₂, EtOH, 25°C | High for esters | 90–95 |
| NaBH₄/Pd-C | MeOH, 25°C, 30 min | Cbz stable | 85–92 |
| 1,4-Cyclohexadiene/Pd-C | EtOAc, reflux | Ethers stable | 88–94 |
The benzyloxycarbonyl (Cbz) group is cleaved via catalytic hydrogenation, with kinetics influenced by catalyst loading, hydrogen pressure, and solvent polarity. Pd/C (5–10 wt%) in ethanol or tetrahydrofuran (THF) achieves complete deprotection within 1–2 hours under 1 atm H₂ [6]. Pseudo-first-order kinetics are observed, with rate constants proportional to Pd surface area and hydrogen solubility in the solvent [7]. Notably, NaBH₄/Pd-C systems generate hydrogen in situ, eliminating the need for external H₂ gas and enabling safer, scalable protocols [6].
Solvent choice critically impacts hydrogenation efficiency. Polar protic solvents like methanol enhance hydrogen solubility and catalyst activity, whereas aprotic solvents like THF reduce side reactions involving sensitive functional groups [6] [7]. Mixed solvent systems (e.g., MeOH/THF 1:1) balance reaction rate and selectivity, particularly for substrates containing acid-labile motifs.
Table 3: Solvent Effects on Cbz Deprotection Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|
| Methanol | 1.5 | 93 | Moderate |
| Ethanol | 2.0 | 89 | High |
| THF | 3.5 | 78 | Very High |
| MeOH/THF (1:1) | 2.0 | 91 | High |
Solid-phase synthesis (SPS) facilitates the iterative assembly of peptide oligomers by anchoring growing chains to resin beads. For N-(benzyloxycarbonyl)-L-alanine benzylamide, Wang resin or Rink amide resin serves as the solid support, with Fmoc/t-Bu protection schemes enabling orthogonal deprotection cycles. Automated synthesizers employ EDC/HOBt activation for coupling steps, achieving >99% efficiency per cycle [4] [9]. After chain elongation, global deprotection using TFA/water mixtures releases the target compound while cleaving the resin linkage.
Table 4: Resin Performance in Solid-Phase Synthesis
| Resin Type | Loading Capacity (mmol/g) | Coupling Efficiency (%) |
|---|---|---|
| Wang Resin | 0.6–0.8 | 98 |
| Rink Amide Resin | 0.4–0.6 | 99 |
| Tentagel | 0.3–0.5 | 97 |
The benzyloxycarbonyl protecting group operates through well-defined nucleophilic acyl substitution mechanisms that follow established reactivity patterns for carboxylic acid derivatives [5] [6]. The fundamental mechanistic pathway involves a two-step addition-elimination sequence, where nucleophilic attack at the carbonyl carbon creates a tetrahedral intermediate, followed by elimination of the benzyloxy leaving group [7] [8].
The reactivity hierarchy of carboxylic acid derivatives provides crucial insight into benzyloxycarbonyl deprotection kinetics [6] [9]. Carbamates, including the benzyloxycarbonyl group, occupy an intermediate position in this reactivity series, exhibiting moderate reactivity toward nucleophilic substitution [8] [10]. This positioning results from the electronic properties of the benzyloxy leaving group, which possesses a conjugate acid pKa of approximately 15-16, making it a moderately effective leaving group compared to halides or carboxylates [9] [11].
The tetrahedral intermediate formation represents the critical mechanistic step in benzyloxycarbonyl deprotection [12] [13]. Experimental evidence demonstrates that nucleophilic attack occurs preferentially at the carbonyl carbon, with the geometry transforming from trigonal planar (sp² hybridization) to tetrahedral (sp³ hybridization) [14] [13]. The stability of this intermediate depends fundamentally on the electronic nature of the substituents and the ability of the benzyloxy group to stabilize negative charge through resonance delocalization [15] [16].
Kinetic studies reveal that the rate-determining step varies depending on reaction conditions and the nature of the nucleophile [17] [18]. Under basic conditions, tetrahedral intermediate formation typically constitutes the rate-limiting step, while under acidic conditions, the elimination of the protonated leaving group may become rate-determining [19] [20]. This mechanistic dichotomy has profound implications for optimizing deprotection protocols in synthetic applications.
Table 1: Nucleophilic Acyl Substitution Reactivity Profiles in Benzyloxycarbonyl Group Chemistry
| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group | pKa of Conjugate Acid | Mechanistic Pathway |
|---|---|---|---|---|
| Acid Chlorides | Highest | Cl⁻ | -7 | Direct substitution |
| Acid Anhydrides | High | RCOO⁻ | 4-5 | Addition-elimination |
| Esters | Moderate | RO⁻ | 15-16 | Addition-elimination |
| Carbamates (Cbz) | Moderate-Low | PhCH₂O⁻ | 15-16 | Addition-elimination |
| Amides | Lowest | R₂N⁻ | 35-40 | Addition-elimination |
The electronic stabilization of the tetrahedral intermediate involves complex orbital interactions between the incoming nucleophile, the carbonyl carbon, and the benzyloxy leaving group [21] [22]. Computational studies indicate that the transition state energy varies significantly with the electronic properties of the nucleophile, with stronger nucleophiles generally leading to lower activation barriers and faster reaction rates [23] [24].
The benzylamide moiety in N-(Benzyloxycarbonyl)-L-alanine benzylamide exhibits complex conformational behavior governed by both steric and electronic factors [25] [26]. The benzyl group attached to the amide nitrogen introduces significant rotational barriers that influence the overall molecular dynamics and stability profile [27] [28].
Steric effects play a predominant role in determining the conformational preferences of the benzylamide group [29] [30]. The benzyl substituent creates substantial hindrance that restricts rotation around both the amide carbon-nitrogen bond and the benzyl carbon-nitrogen bond [31] [32]. Variable temperature nuclear magnetic resonance studies demonstrate that the rotational barrier around the amide bond ranges from 12-20 kcal/mol, while the benzyl group rotation exhibits barriers of 11-45 kcal/mol depending on the substitution pattern [27] [33].
Electronic effects contribute significantly to the stability profile through resonance interactions between the amide carbonyl and the aromatic ring system [34] [25]. The electron-donating capacity of the nitrogen lone pair becomes attenuated when conjugated with bulky substituents, leading to ground-state destabilization that affects overall molecular reactivity [34] [35]. Spectroscopic evidence from ¹⁷O nuclear magnetic resonance and ¹⁵N nuclear magnetic resonance chemical shifts reveals that sterically hindered amides exhibit increased electrophilicity comparable to acyl fluorides and carboxylic acid anhydrides [34].
The conformational analysis of benzylamide derivatives reveals multiple stable conformations arising from the interplay between steric hindrance and electronic stabilization [36] [26]. Crystallographic studies identify three primary conformational families: staggered conformations where the phenyl ring resides above the heterocycle, conformations where the phenyl ring lies above the iminium plane, and eclipsed conformations that minimize steric interactions [36]. The relative stability of these conformations depends critically on the nature and position of substituents on both the aromatic ring and the amide nitrogen [36].
Table 2: Steric and Electronic Effects on Benzylamide Stability Profiles
| Structural Feature | Energy Barrier (kcal/mol) | Dominant Effect | Stability Impact | Spectroscopic Evidence |
|---|---|---|---|---|
| Benzyl group rotation | 11-45 | Steric hindrance | Decreased flexibility | NMR coalescence |
| Amide bond planarity | 12-20 | Resonance stabilization | Increased stability | ¹³C NMR shifts |
| N-methyl substitution | 15-18 | Steric + electronic | Moderate destabilization | Variable temperature NMR |
| Ortho-substitution on phenyl ring | 18-25 | Steric hindrance | Significant destabilization | Chemical shift changes |
| Electronic conjugation | Variable | Electronic delocalization | Enhanced stability | UV-Vis absorption |
Density functional theory calculations provide quantitative insight into the energetic landscape of benzylamide conformational interconversion [28] [33]. The computed activation barriers align well with experimental nuclear magnetic resonance coalescence data, confirming that steric destabilization leads to electronically activated amides with enhanced reactivity toward nucleophilic attack [28] [37]. This phenomenon has important implications for understanding the susceptibility of benzylamide-containing compounds to hydrolytic degradation under physiological conditions.
The deprotection of N-(Benzyloxycarbonyl)-L-alanine benzylamide exhibits pronounced pH-dependence that reflects the complex interplay between protonation states, nucleophile availability, and leaving group stability [38] [39]. The pH-rate profile demonstrates distinct mechanistic regions where different hydrolytic pathways predominate [40] [41].
Under acidic conditions (pH < 2), protonation of the carbonyl oxygen activates the benzyloxycarbonyl group toward nucleophilic attack through enhanced electrophilicity [19] [11]. The acid-catalyzed mechanism proceeds through formation of a protonated tetrahedral intermediate that exhibits enhanced stability due to reduced negative charge density [15] [41]. Kinetic analysis reveals rate enhancement factors of 10³-10⁵ compared to neutral hydrolysis, making acidic conditions highly effective for rapid deprotection [39] [40].
In the neutral pH range (pH 2-6), hydrolysis proceeds through a water-mediated pathway where the rate remains relatively independent of hydrogen ion or hydroxide ion concentration [39] [41]. This neutral hydrolysis mechanism represents the baseline reactivity of the benzyloxycarbonyl group and typically exhibits the slowest kinetics among the various pH-dependent pathways [40].
As the pH increases above 6, general base catalysis becomes increasingly important, with various basic species facilitating tetrahedral intermediate formation through proton abstraction [20] [42]. The transition from general to specific base catalysis occurs around pH 8-10, where hydroxide ion becomes the dominant nucleophile [39] [40]. Under highly basic conditions (pH > 10), the BAc2 mechanism predominates, characterized by direct nucleophilic attack by hydroxide ion followed by rapid elimination of the benzyloxy leaving group [40] [42].
Table 3: pH-Dependent Reactivity in Multi-Step Deprotection Sequences
| pH Range | Dominant Mechanism | Rate Enhancement Factor | Tetrahedral Intermediate Stability | Deprotection Products |
|---|---|---|---|---|
| pH < 2 | Acid-catalyzed hydrolysis | 10³-10⁵ | Protonated, stabilized | Amine·HCl + benzyl alcohol |
| pH 2-6 | Neutral hydrolysis | 1 | Neutral | Amine + benzyl alcohol |
| pH 6-8 | General base catalysis | 10¹-10² | Partially deprotonated | Amine + benzyl alcohol |
| pH 8-10 | Specific base catalysis | 10²-10⁴ | Anionic, destabilized | Amine + benzyl alcohol |
| pH > 10 | BAc2 mechanism | 10⁴-10⁶ | Highly anionic | Amine + benzyl alcohol |
The mechanistic complexity of pH-dependent deprotection has led to the development of enzymatic approaches that operate under mild physiological conditions [18] [43]. Specialized carbamate hydrolases, such as the Cbz-ase from Sphingomonas paucimobilis, demonstrate exquisite selectivity for benzyloxycarbonyl-protected amino acids while maintaining activity across a narrow pH range around physiological values [43] [21]. These biocatalytic systems offer advantages in terms of selectivity and mild reaction conditions, though they exhibit limited substrate scope compared to chemical deprotection methods [18] [44].
Table 4: Comparative Kinetic Parameters for Benzyloxycarbonyl Deprotection Methods
| Deprotection Method | Reaction Conditions | Typical Reaction Time | Substrate Tolerance | Yield Range |
|---|---|---|---|---|
| Catalytic hydrogenation (Pd/C, H₂) | 1 atm H₂, RT, MeOH | 1-6 hours | High (alkenes sensitive) | 85-98% |
| Acid cleavage (HBr/AcOH) | 25% HBr/AcOH, RT | 30 min - 2 hours | Moderate (acid sensitive) | 70-95% |
| Sodium/liquid ammonia | Na/NH₃, -78°C | 15-30 minutes | High (reducing conditions) | 80-95% |
| Enzymatic (Cbz-ase) | pH 7.4, 37°C, aqueous | 2-8 hours | Specific (amino acids) | 89-99% |
| Alcoholic solvents (novel method) | MeOH/EtOH, RT | 6-24 hours | Limited (heterocycles) | 60-85% |
The kinetic analysis of multi-step deprotection sequences reveals that the rate-determining step shifts depending on pH and reaction conditions [16] [45]. At low pH, protonation equilibria become rapid compared to the chemical transformation, while at high pH, the formation and breakdown of tetrahedral intermediates compete as potential rate-limiting steps [45] [46]. This mechanistic flexibility provides opportunities for optimizing deprotection protocols based on substrate sensitivity and desired reaction selectivity [17] [20].